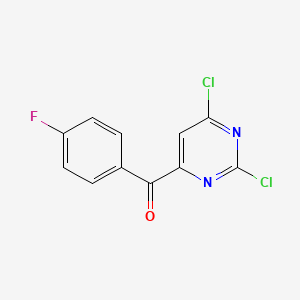

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2FN2O/c12-9-5-8(15-11(13)16-9)10(17)6-1-3-7(14)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIULZDCQGAXJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653369 | |

| Record name | (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-81-5 | |

| Record name | (2,6-Dichloropyrimidin-4-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a heterocyclic ketone with potential applications as a key intermediate in the synthesis of biologically active compounds. This guide provides a comprehensive, in-depth technical overview of the systematic approach to its structure elucidation. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the definitive confirmation by single-crystal X-ray crystallography. The causality behind experimental choices and the self-validating nature of this multi-technique workflow are emphasized to ensure the highest degree of scientific integrity.

Introduction: The Rationale for Rigorous Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like this compound, which contains a highly functionalized pyrimidine ring, even minor positional isomers could lead to vastly different pharmacological profiles. Therefore, a rigorous and orthogonal approach to structure elucidation is not merely an academic exercise but a critical step in ensuring the reliability and reproducibility of subsequent research. This guide will walk through a logical workflow, from initial synthesis to absolute structural proof, providing both the "how" and the "why" for each analytical step.

Proposed Synthesis: A Friedel-Crafts Approach

A plausible and efficient route to synthesize the title compound is through a Friedel-Crafts acylation reaction.[1][2] This classic carbon-carbon bond-forming reaction is well-suited for coupling an acyl group to an aromatic or heteroaromatic ring.

Reaction Scheme:

-

Reactants: 2,6-Dichloropyrimidine and 4-Fluorobenzoyl chloride.

-

Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

-

Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion from the 4-fluorobenzoyl chloride upon complexation with AlCl₃. The electron-deficient pyrimidine ring is then attacked by this electrophile to form the desired ketone.

Experimental Protocol: Synthesis

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane and cool the resulting suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,6-dichloropyrimidine (1.0 equivalent) and 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution from step 3 dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated HCl.[3]

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Spectroscopic Analysis: A Concerted Approach

The cornerstone of structure elucidation lies in the combined application of various spectroscopic techniques.[4] Each method provides a unique piece of the structural puzzle, and together they build a self-validating dataset.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation patterns that offer initial structural confirmation.

Expected Data:

-

Molecular Formula: C₁₁H₅Cl₂FN₂O

-

Molecular Weight: 271.07 g/mol [5]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Assignment |

| 270, 272, 274 | High, Moderate, Low | [M]⁺ Isotopic cluster due to two chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic ~9:6:1 ratio is a key indicator. |

| 235, 237 | Moderate | [M-Cl]⁺ Loss of a chlorine radical. |

| 123 | High | [C₇H₄FO]⁺ Fragment corresponding to the 4-fluorobenzoyl cation. |

| 111 | High | [C₆H₄F]⁺ Fragment corresponding to the fluorophenyl cation. |

| 95 | Moderate | [C₅H₄F]⁺ Loss of CO from the 4-fluorobenzoyl fragment. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a volatile solvent like ethyl acetate.

-

GC Conditions:

-

Injector: Splitless mode at 250°C.

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole.

-

Scan Range: 40-500 m/z.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretching (aryl ketone) |

| ~1590, ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1225 | Strong | C-F stretching |

| ~840 | Strong | C-Cl stretching |

| ~1600, ~1500 | Medium | C=C stretching (fluorophenyl ring) |

Experimental Protocol: ATR-FTIR

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the purified solid sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[4] For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~8.0-8.1 ppm (dd, 2H): Protons on the fluorophenyl ring ortho to the carbonyl group. The multiplicity will be a doublet of doublets due to coupling with the meta protons and the fluorine atom.

-

δ ~7.2-7.3 ppm (t, 2H): Protons on the fluorophenyl ring meta to the carbonyl group. This will appear as a triplet due to coupling with the two ortho protons.

-

δ ~7.8 ppm (s, 1H): The lone proton on the pyrimidine ring (H-5). It is expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

~185 ppm: Carbonyl carbon (C=O).

-

~166 ppm (d, ¹JCF ≈ 255 Hz): Fluorine-bearing carbon of the phenyl ring.

-

~160 ppm: C2 and C6 of the pyrimidine ring (attached to Cl).

-

~158 ppm: C4 of the pyrimidine ring.

-

~133 ppm (d, ³JCF ≈ 9 Hz): Phenyl carbons ortho to the carbonyl.

-

~130 ppm: Phenyl ipso-carbon attached to the carbonyl.

-

~120 ppm: C5 of the pyrimidine ring.

-

~116 ppm (d, ²JCF ≈ 22 Hz): Phenyl carbons meta to the carbonyl.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

-

A single resonance is expected, likely in the range of -105 to -115 ppm, consistent with a para-substituted fluorobenzoyl moiety.[6]

Table 3: Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~8.0-8.1 | dd | Phenyl H (ortho to C=O) |

| ¹H | ~7.2-7.3 | t | Phenyl H (meta to C=O) |

| ¹H | ~7.8 | s | Pyrimidine H-5 |

| ¹³C | ~185 | s | Carbonyl C |

| ¹³C | ~166 | d, ¹JCF ≈ 255 Hz | Phenyl C-F |

| ¹³C | ~160 | s | Pyrimidine C2/C6 |

| ¹³C | ~158 | s | Pyrimidine C4 |

| ¹³C | ~133 | d, ³JCF ≈ 9 Hz | Phenyl C (ortho to C=O) |

| ¹³C | ~130 | s | Phenyl C (ipso to C=O) |

| ¹³C | ~120 | s | Pyrimidine C5 |

| ¹³C | ~116 | d, ²JCF ≈ 22 Hz | Phenyl C (meta to C=O) |

| ¹⁹F | -105 to -115 | s | Phenyl F |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a standard ¹⁹F spectrum.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for connecting the fluorophenyl ring to the pyrimidine ring via the carbonyl group.

-

Structure Elucidation Workflow using NMR

Caption: Workflow for NMR-based structure elucidation.

The critical HMBC correlation would be from the ortho-protons of the fluorophenyl ring (δ ~8.0-8.1 ppm) to the carbonyl carbon (δ ~185 ppm), and from the pyrimidine H-5 proton (δ ~7.8 ppm) to the same carbonyl carbon. This unambiguously establishes the connectivity between the two ring systems and the ketone linker.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the spectroscopic data provides a robust and self-consistent structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, providing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[7][8]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final crystallographic information file (CIF).

Caption: Overall workflow for synthesis and structure elucidation.

Conclusion

The structure elucidation of this compound requires a multi-faceted, logical approach. By integrating data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, a confident structural assignment can be made. Each technique provides self-validating data that, when combined, creates a comprehensive and trustworthy structural picture. For absolute confirmation, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography serves as the gold standard. This guide has outlined the theoretical basis and practical protocols for achieving an unambiguous and scientifically rigorous structure determination.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [cymitquimica.com]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: Pathway, Protocol, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Heterocyclic Ketones

Heterocyclic ketones, particularly those incorporating the pyrimidine scaffold, represent a class of compounds of significant interest in medicinal chemistry and materials science. The molecule (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a prime example of this structural motif. Its architecture combines a highly functionalized pyrimidine ring, which is amenable to further chemical modification, with a fluorinated phenyl group, a common feature in modern pharmaceuticals known for enhancing metabolic stability and binding affinity. This guide provides an in-depth exploration of a robust and efficient synthetic pathway to this target molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the target molecule is through a Friedel-Crafts acylation reaction.[1][2] This powerful C-C bond-forming reaction allows for the direct attachment of an acyl group to an aromatic ring.

A retrosynthetic analysis reveals a clear disconnection at the bond between the carbonyl carbon and the fluorophenyl ring. This leads back to two key precursors: fluorobenzene and a reactive derivative of 2,6-dichloropyrimidine-4-carboxylic acid, namely the acyl chloride.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous due to the commercial availability of fluorobenzene and the straightforward preparation of the required acyl chloride from precursors like orotic acid.[3] Alternative strategies, such as using Grignard reagents, could be complicated by the reagent's potential to react with the chloro-substituents on the pyrimidine ring.[4][5]

Section 2: Synthesis of the Key Electrophile: 2,6-Dichloropyrimidine-4-carbonyl chloride

The success of the Friedel-Crafts acylation hinges on the preparation of a highly reactive electrophile. 2,6-Dichloropyrimidine-4-carbonyl chloride (CAS 26830-94-4) serves this role perfectly.[6][7] It can be synthesized from orotic acid monohydrate in a one-pot procedure.

Protocol 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride[4]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate (1.0 eq), phosphorus trichloride (PCl₃, ~5.5 eq), and a catalytic amount of N,N-dimethylformamide (DMF, ~20 drops).

-

Heating: Heat the reaction mixture to 110 °C and maintain stirring at this temperature overnight. The mixture will become a dark solution.

-

Cooling and Precipitation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Add hexane with vigorous stirring to precipitate the product and byproducts.

-

Extraction and Washing: Separate the hexane layer. Wash it sequentially with deionized water and a saturated brine solution to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and carefully evaporate the solvent under reduced pressure. This yields 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid.

Section 3: The Core Synthesis: Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution.[8] The mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring.

Mechanistic Pathway

The reaction proceeds via three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1]

-

Electrophilic Attack: The acylium ion acts as a potent electrophile and attacks the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho positions. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate (arenium ion).[1]

-

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex, formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final ketone product. The AlCl₃ catalyst is regenerated, although it remains complexed to the product ketone, necessitating a stoichiometric amount of the catalyst.[2]

Caption: Mechanism of the Friedel-Crafts Acylation.

Section 4: Detailed Experimental Protocol and Data

This section provides a robust, step-by-step laboratory procedure for the synthesis.

Reagents and Conditions

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 2,6-Dichloropyrimidine-4-carbonyl chloride | 1.0 | 211.43[6] | (As prepared) | Highly reactive, moisture-sensitive. |

| Fluorobenzene | 1.1 | 96.10 | (Calculate) | Acts as both reactant and solvent. |

| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | (Calculate) | Anhydrous. Lewis acid catalyst. |

| Dichloromethane (DCM) | - | 84.93 | (Sufficient vol.) | Anhydrous solvent. |

| Hydrochloric Acid (HCl) | - | - | 2M solution | For aqueous work-up. |

| Ethyl Acetate | - | - | (Sufficient vol.) | For extraction. |

| Brine | - | - | (Sufficient vol.) | For washing. |

| Anhydrous MgSO₄ | - | - | (Sufficient amt.) | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon). Equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1.0 eq) and fluorobenzene (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl. This will hydrolyze the aluminum complexes. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with 2M HCl, water, and saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid. The melting point is reported to be in the range of 95-99°C.[9]

Caption: Experimental workflow for the synthesis.

Section 5: Spectroscopic Characterization

Unequivocal structural confirmation of the final product is essential.[10] A combination of spectroscopic techniques should be employed.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the C5-proton of the pyrimidine ring (likely δ > 8.0 ppm) and two sets of doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the 4-fluorophenyl group.

-

¹³C NMR: Key signals would include the carbonyl carbon (δ > 180 ppm), carbons of the pyrimidine ring (with C2, C4, C6 showing distinct shifts due to chlorine and nitrogen substitution), and the carbons of the fluorophenyl ring (showing C-F coupling).

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 271.07 g/mol .[11] A characteristic isotopic cluster pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would provide strong evidence for the structure.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the aryl ketone.

Section 6: Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this synthesis.

-

2,6-Dichloropyrimidine Derivatives: These compounds are generally classified as irritants, causing skin and eye irritation.[12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[14][15]

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle exclusively in a fume hood and under anhydrous conditions.

-

Phosphorus Trichloride (PCl₃) and Phosphorus Oxychloride (POCl₃): If preparing the precursor from orotic acid, note that these reagents are highly toxic, corrosive, and react violently with water. All work must be conducted in a certified chemical fume hood with appropriate PPE.

-

General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[15] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound is efficiently achieved through a well-established Friedel-Crafts acylation pathway. This method relies on the preparation of the key 2,6-dichloropyrimidine-4-carbonyl chloride intermediate, followed by its Lewis acid-catalyzed reaction with fluorobenzene. The procedure, while requiring careful handling of moisture-sensitive and corrosive reagents, is robust and scalable. The resulting product is a valuable, highly functionalized building block for further elaboration in drug discovery and chemical research programs.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. This compound CAS#: 1099597-81-5 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a synthetic organic compound featuring a dichloropyrimidine core linked to a 4-fluorophenyl methanone moiety. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. The presence of two reactive chlorine atoms on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 4-fluorobenzoyl group can also influence the compound's biological activity and physicochemical properties. This guide provides a comprehensive overview of the predicted and expected physicochemical properties of this compound, drawing upon data from analogous structures and established analytical methodologies.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms, and at the 4 position with a carbonyl bridge to a 4-fluorophenyl group.

Systematic Name: this compound CAS Number: 1099597-81-5[1][2] Molecular Formula: C₁₁H₅Cl₂FN₂O[1] Molecular Weight: 271.07 g/mol [1][2]

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | 95-99 °C | [1] |

| Boiling Point | 412.6 ± 40.0 °C | [1] |

| Density | 1.488 ± 0.06 g/cm³ | [1] |

| pKa | -7.46 ± 0.32 | [1] |

Note: These values are predictions and should be confirmed experimentally.

Synthesis and Spectroscopic Characterization

General Synthesis Pathway

The synthesis of this compound would likely involve a Friedel-Crafts acylation or a related coupling reaction. A plausible synthetic route is outlined below:

Caption: Plausible synthetic route for the target compound.

Expected Spectroscopic Data

While specific spectra for the title compound are not available, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The pyrimidine ring proton should appear as a singlet in the aromatic region. The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets of doublets (or two multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon will appear significantly downfield. The carbons of the dichloropyrimidine ring will have chemical shifts influenced by the electronegative chlorine and nitrogen atoms. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to carbon-fluorine coupling.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 271.07 g/mol . A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, and [M+4]+ in a ratio of approximately 9:6:1) would be a key diagnostic feature. Fragmentation would likely involve the loss of chlorine atoms and cleavage at the carbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the dichloropyrimidine ring. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2.[3]

Caption: Key reaction pathways for the target compound.

The electron-withdrawing nature of the 4-fluorobenzoyl group at the 4-position is expected to further activate the pyrimidine ring towards nucleophilic attack. This makes the compound a valuable precursor for the synthesis of a diverse range of substituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.

Potential Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. The dichloropyrimidine moiety is a common starting point for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The 4-fluorophenyl group is also a common feature in many drug molecules, often enhancing binding affinity and metabolic stability. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.

Experimental Protocols for Physicochemical Characterization

The following are detailed, field-proven protocols for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the sample to confirm the presence of undissolved solid.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the aqueous solubility based on the measured concentration and the dilution factor.

Determination of the Partition Coefficient (Log P) by Shake-Flask Method

This protocol measures the lipophilicity of a compound by determining its distribution between n-octanol and water.[4]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add equal volumes of the water and n-octanol phases to a centrifuge tube.

-

Add a small, known amount of the compound stock solution to the tube.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Allow the two phases to separate by standing or by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The Log P is the logarithm (base 10) of the partition coefficient.

Single Crystal X-ray Diffraction for Structural Elucidation

This protocol outlines the general steps for determining the three-dimensional structure of a crystalline compound.[5][6][7]

Materials:

-

High-purity crystalline sample of this compound

-

Suitable solvent for crystallization (e.g., ethanol, ethyl acetate, or a solvent mixture)

-

Small vials or test tubes

-

Microscope

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent to create a saturated solution.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent can also be employed.[8]

-

Visually inspect for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions) under a microscope.[7]

-

-

Crystal Mounting:

-

Carefully select a well-formed single crystal and mount it on a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

-

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. Its dichloropyrimidine core provides a reactive handle for the construction of diverse molecular architectures, while the fluorophenyl methanone moiety can impart favorable pharmacological properties. While experimental data for this specific molecule is limited, this guide provides a robust framework for understanding its predicted physicochemical properties, reactivity, and potential applications. The detailed experimental protocols included herein offer a clear path for researchers to experimentally validate these properties and to further explore the potential of this versatile chemical entity.

References

- 1. This compound CAS#: 1099597-81-5 [m.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. How To [chem.rochester.edu]

A Technical Guide to (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone: A Key Building Block in Modern Drug Discovery

CAS Number: 1099597-81-5

Abstract

(2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone is a strategically important chemical intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, comprising a reactive dichloropyrimidine core and a fluorinated phenyl moiety, render it an invaluable building block for the synthesis of highly targeted therapeutics. This technical guide provides an in-depth analysis of its chemical properties, plausible synthetic routes, and its critical applications, with a particular focus on the development of covalent inhibitors for oncogenic proteins such as KRAS G12C and cyclin-dependent kinases (CDKs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Importance of a Dichloropyrimidine Scaffold

The pyrimidine ring is a ubiquitous heterocyclic motif in numerous biologically active compounds, including several approved drugs. The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring in this compound provides two reactive sites for sequential and regioselective nucleophilic substitution reactions. This differential reactivity is a cornerstone of its utility, allowing for the controlled and stepwise introduction of various functionalities to build complex molecular architectures.

The 4-fluorobenzoyl group is another key feature of the molecule. The fluorine atom can engage in favorable interactions with biological targets and can enhance metabolic stability and pharmacokinetic properties of the final drug candidate. The ketone linker provides a specific geometry and electronic environment that is crucial for the binding of the derived inhibitors to their target proteins.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1099597-81-5 | [1] |

| Molecular Formula | C₁₁H₅Cl₂FN₂O | [2] |

| Molecular Weight | 271.07 g/mol | [2] |

| Melting Point | 95-99 °C | [3] |

| Boiling Point | 412.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to pale brown powder or crystalline powder | [4] |

| Purity | Typically ≥95% | [2] |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5] Based on data for structurally related dichloropyrimidine compounds, this molecule is expected to be an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to avoid breathing dust and to prevent contact with skin and eyes.[5] In case of accidental exposure, immediate and thorough washing of the affected area is recommended, and medical attention should be sought.[5]

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend storage in a freezer at -20°C under an inert atmosphere.[3]

Plausible Synthetic Pathways

Conceptual Retrosynthesis:

Figure 1: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol (Hypothetical):

This protocol is based on established principles of Friedel-Crafts acylation and would require optimization.[7][8][9]

Reaction: Friedel-Crafts acylation of 2,6-dichloropyrimidine with 4-fluorobenzoyl chloride.

Materials:

-

2,6-Dichloropyrimidine

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to facilitate the formation of the acylium ion complex.

-

Addition of Substrate: Dissolve 2,6-dichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by cold 1M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.[10][11][12][13][14]

¹H NMR (500 MHz, CDCl₃):

-

δ 8.0-7.8 (m, 2H): Aromatic protons on the 4-fluorophenyl ring ortho to the carbonyl group.

-

δ 7.3-7.1 (m, 2H): Aromatic protons on the 4-fluorophenyl ring meta to the carbonyl group.

-

δ 7.5-7.4 (s, 1H): Proton on the pyrimidine ring.

¹³C NMR (125 MHz, CDCl₃):

-

δ ~190: Carbonyl carbon.

-

δ ~165 (d, J ≈ 250 Hz): Carbon of the 4-fluorophenyl ring attached to fluorine.

-

δ ~160-170: Carbons of the pyrimidine ring attached to chlorine.

-

δ ~115-135: Aromatic carbons.

Mass Spectrometry (MS):

-

[M]+: Calculated for C₁₁H₅Cl₂FN₂O, m/z = 270.98. The isotopic pattern for two chlorine atoms would be a key diagnostic feature.

Applications in Drug Discovery: A Gateway to Targeted Therapies

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of targeted cancer therapeutics.

Synthesis of Covalent KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[15] The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer.[2][16] This mutation creates a unique cysteine residue that can be targeted by covalent inhibitors, a landmark achievement in oncology.[16][17]

This compound serves as a key precursor for the synthesis of these inhibitors. The general synthetic strategy involves the sequential displacement of the two chlorine atoms on the pyrimidine ring.

Illustrative Synthetic Workflow:

Figure 2: Generalized workflow for the synthesis of KRAS G12C inhibitors.

The dichloropyrimidine core acts as a scaffold to which different functional groups are attached. One chlorine is typically displaced by a nucleophile that will occupy the solvent-exposed region of the KRAS G12C binding pocket, while the other is substituted with a group that extends towards the interior of the pocket. Finally, a reactive group, often an acrylamide, is introduced, which forms a covalent bond with the cysteine-12 residue of the mutant KRAS protein, leading to its irreversible inhibition.[15]

Development of Cyclin-Dependent Kinase (CDK) Inhibitors

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[7][18] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[19][20][21] The pyrimidine scaffold is a well-established pharmacophore for the development of ATP-competitive CDK inhibitors.[22]

This compound can be utilized as a starting material for the synthesis of potent and selective CDK inhibitors. Similar to the synthesis of KRAS inhibitors, the dichloropyrimidine core allows for the stepwise introduction of substituents that can occupy the ATP-binding pocket of CDKs, leading to their inhibition and subsequent cell cycle arrest.[22]

Conclusion and Future Perspectives

This compound has emerged as a high-value chemical intermediate in the field of drug discovery. Its modular nature, arising from the differentially reactive chlorine atoms on the pyrimidine ring, provides a robust platform for the synthesis of complex and highly specific inhibitors of challenging cancer targets. The continued exploration of novel nucleophiles for the substitution reactions on this scaffold will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of cancer deepens, the demand for versatile and strategically designed building blocks like this compound will only continue to grow, solidifying its role as a key player in the development of next-generation targeted therapies.

References

- 1. fishersci.com [fishersci.com]

- 2. WO2022081655A1 - Substituted dihydropyranopyrimidine compounds as kras inhibitors - Google Patents [patents.google.com]

- 3. This compound CAS#: 1099597-81-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalrph.com [globalrph.com]

- 17. researchgate.net [researchgate.net]

- 18. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the structural elucidation of this heterocyclic ketone. The guide will cover the foundational principles of NMR spectroscopy, detailed experimental protocols, and a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Introduction: The Significance of this compound

This compound is a molecule that incorporates two key pharmacophores: a dichloropyrimidine ring and a fluorophenyl group. Pyrimidine derivatives are well-established as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The presence of chlorine and fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents.

Accurate structural characterization is paramount in the drug discovery process. NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure in solution. This guide will walk through the complete process of analyzing the ¹H and ¹³C NMR spectra of the title compound, providing a framework for the characterization of similar complex organic molecules.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a property known as the chemical shift (δ).[1]

In addition to the chemical shift, interactions between neighboring nuclear spins give rise to spin-spin coupling, which results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), which provides valuable information about the connectivity of atoms within a molecule.[1]

For complex molecules like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra can sometimes be ambiguous due to signal overlap. In such cases, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for elucidating the complete molecular structure.[2][3]

Experimental Protocols

Sample Preparation

A crucial first step in obtaining high-quality NMR data is proper sample preparation. The choice of solvent can significantly influence the chemical shifts of signals.[1][4][5][6]

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[4] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound.[7]

-

Transfer and Homogenization: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Analysis and Interpretation

The molecular structure of this compound, with the proposed numbering scheme for NMR analysis, is shown below.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and fluorophenyl rings.

-

Pyrimidine Ring Proton (H-5): The dichloropyrimidine ring contains a single proton at the C-5 position. This proton is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms and chlorine atoms. The chemical shift of this proton in a related compound, 4,6-dichloropyrimidine, is observed at approximately 7.46 ppm.[8]

-

Fluorophenyl Ring Protons (H-2', H-3', H-5', H-6'): The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system. The protons ortho to the fluorine atom (H-3' and H-5') will be chemically equivalent, as will the protons meta to the fluorine (H-2' and H-6').

-

The protons H-2' and H-6' are adjacent to the electron-withdrawing carbonyl group and will appear as a multiplet (often appearing as a triplet or doublet of doublets) at a more downfield chemical shift.

-

The protons H-3' and H-5' are ortho to the fluorine atom and will also appear as a multiplet (often appearing as a triplet or doublet of doublets) due to coupling with both the adjacent protons and the fluorine atom.

-

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~7.5 - 7.8 | s | - |

| H-2', H-6' | ~7.9 - 8.2 | m (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| H-3', H-5' | ~7.2 - 7.4 | m (t) | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of fluorine will cause splitting of the signals for the carbons in the fluorophenyl ring due to ¹³C-¹⁹F coupling.[9][10]

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear at a significantly downfield chemical shift, typically in the range of 180-195 ppm.

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6):

-

C-2 and C-6 are attached to chlorine atoms and nitrogen atoms, leading to a downfield shift.

-

C-4 is attached to the carbonyl group and two nitrogen atoms, also resulting in a downfield shift.

-

C-5 is a CH group and will appear at a more upfield position compared to the other pyrimidine carbons.

-

-

Fluorophenyl Ring Carbons (C-1', C-2', C-3', C-4', C-5', C-6'):

-

C-1' : The ipso-carbon attached to the carbonyl group will be a singlet.

-

C-4' : The carbon directly bonded to the fluorine atom (C-4') will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.

-

C-3' and C-5' : The carbons ortho to the fluorine will show a two-bond C-F coupling (²JCF), appearing as doublets.

-

C-2' and C-6' : The carbons meta to the fluorine will display a three-bond C-F coupling (³JCF), also appearing as doublets.

-

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J) Hz |

| C=O | ~185 - 195 | s | - |

| C-2, C-6 | ~160 - 165 | s | - |

| C-4 | ~165 - 170 | s | - |

| C-5 | ~120 - 125 | s | - |

| C-1' | ~130 - 135 | d | ⁴JCF ≈ 2-4 |

| C-2', C-6' | ~130 - 135 | d | ³JCF ≈ 8-10 |

| C-3', C-5' | ~115 - 120 | d | ²JCF ≈ 20-25 |

| C-4' | ~165 - 170 | d | ¹JCF ≈ 250-260 |

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign all proton and carbon signals, 2D NMR experiments are highly recommended.

Caption: Workflow for NMR-based structure elucidation.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between protons that are spin-spin coupled. In this molecule, it will confirm the coupling between the protons on the fluorophenyl ring (H-2'/H-6' with H-3'/H-5').

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached.[11][12] This is essential for assigning the protonated carbons, such as C-5, C-2'/C-6', and C-3'/C-5'.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

-

H-5 to C-4 and C-6.

-

H-2'/H-6' to C-4', C-1', and the carbonyl carbon.

-

H-3'/H-5' to C-1' and C-4'.

-

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unambiguous method for the structural elucidation of this compound. The principles and methodologies outlined in this guide serve as a robust framework for the characterization of this and other complex heterocyclic molecules, which is a critical step in the advancement of chemical and pharmaceutical research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2,6-Dichloropyrimidin-4-yl)-(4-fluorophenyl)methanone

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a molecule of interest in pharmaceutical and chemical research. We explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This document elucidates the principal cleavage pathways, predicts the formation of characteristic fragment ions, and provides detailed experimental protocols for its analysis. The guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation and chemical characterization. Key structural features, such as the dichloropyrimidine and fluorophenyl moieties linked by a ketone bridge, dictate a unique and predictable fragmentation signature, which is detailed herein.

Introduction

This compound (Molecular Formula: C₁₁H₅Cl₂FN₂O) is a halogenated heterocyclic ketone. The structural characterization of such molecules is fundamental in drug discovery, process chemistry, and impurity profiling. Mass spectrometry serves as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Understanding the fragmentation behavior of this specific molecule is crucial for its unambiguous identification in complex matrices.

This guide provides a detailed examination of its fragmentation logic. We will leverage established principles from the fragmentation of aromatic ketones, halogenated compounds, and nitrogen-containing heterocycles to build a predictive model of its mass spectrum.[1][2][3] The presence of two chlorine atoms provides a distinct isotopic signature that serves as a powerful diagnostic tool for confirming the presence and composition of chlorine-containing fragments.[4]

Molecular Properties and Isotopic Distribution

-

Molecular Formula: C₁₁H₅Cl₂FN₂O

-

Monoisotopic Molecular Weight: 270.98 g/mol

-

Average Molecular Weight: 271.07 g/mol [5]

A critical feature in the mass spectrum of this compound is the isotopic pattern generated by the two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M) and its fragments.

-

M peak: Contains two ³⁵Cl isotopes.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

-

M+4 peak: Contains two ³⁷Cl isotopes.

The expected relative intensity ratio for these peaks is approximately 9:6:1, a distinctive signature that aids in identifying chlorine-containing ions.[6]

Ionization Techniques: A Comparative Rationale

The choice of ionization technique profoundly impacts the resulting mass spectrum. For a comprehensive analysis of this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used with Gas Chromatography (GC-MS).[7] It involves bombarding the analyte with 70 eV electrons, leading to the formation of a radical cation (M⁺•) with high internal energy.[8] This energy excess induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule's structure. However, the molecular ion peak may be weak or absent for some compounds.[8]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique commonly paired with Liquid Chromatography (LC-MS).[7] ESI generates ions by creating a fine spray of charged droplets from a solution, resulting in the formation of even-electron ions, typically a protonated molecule [M+H]⁺ in positive ion mode.[8] This method minimizes in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Upon electron ionization, the this compound molecular ion (M⁺• at m/z 270, based on ³⁵Cl) will undergo several predictable fragmentation reactions driven by the stability of the resulting ions and neutral losses.

The primary cleavage is expected to be the alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for ketones and benzophenones.[9][10]

Pathway A: Cleavage yielding the Fluorobenzoyl Cation

The bond between the carbonyl carbon and the dichloropyrimidine ring breaks, leading to the formation of the highly stable 4-fluorobenzoyl cation.

-

M⁺• (m/z 270) → [C₇H₄FO]⁺ (m/z 123) + [C₄HCl₂N₂]• This fragment at m/z 123 is a strong indicator of the 4-fluorophenyl ketone moiety.

-

The 4-fluorobenzoyl cation can subsequently lose carbon monoxide (CO) to form a fluorophenyl cation. [C₇H₄FO]⁺ (m/z 123) → [C₆H₄F]⁺ (m/z 95) + CO

Pathway B: Cleavage yielding the Dichloropyrimidinyl Cation

The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the fluorophenyl ring.

-

M⁺• (m/z 270) → [C₅HCl₂N₂O]⁺ (m/z 179/181/183) + [C₆H₄F]• This fragment, the (2,6-dichloropyrimidin-4-yl)carbonyl cation, will exhibit the characteristic isotopic pattern for two chlorine atoms.

-

This ion can then lose CO to form the 2,6-dichloropyrimidin-4-yl cation. [C₅HCl₂N₂O]⁺ (m/z 179) → [C₄HCl₂N₂]⁺ (m/z 151/153/155) + CO

Pathway C: Loss of Halogen

Loss of a chlorine radical directly from the molecular ion is another common pathway for halogenated compounds.[3]

-

M⁺• (m/z 270) → [M-Cl]⁺ (m/z 235/237) + Cl• The resulting ion at m/z 235 will still contain one chlorine atom, giving a characteristic M/M+2 pattern with a ~3:1 ratio.

Caption: Predicted EI fragmentation pathways for this compound.

Fragmentation Analysis under ESI-MS/MS

Under ESI conditions, the molecule will primarily form the protonated species, [M+H]⁺, at m/z 271/273/275. Fragmentation is then induced via CID. The fragmentation of this even-electron ion will differ from the radical-driven chemistry of EI-MS. Protonation is likely to occur on one of the pyrimidine nitrogens or the carbonyl oxygen.

Pathway D: Fragmentation of the Protonated Molecule

Assuming protonation on a pyrimidine nitrogen, the most likely fragmentation pathway involves the neutral loss of the 4-fluorobenzaldehyde molecule after a rearrangement, or cleavage at the ketone bridge.

-

[M+H]⁺ (m/z 271) → [C₄H₂Cl₂N₂]⁺ (m/z 151/153/155) + C₇H₅FO (4-fluorobenzaldehyde) This pathway would lead to the protonated dichloropyrimidine cation, a stable fragment.

-

Alternatively, cleavage similar to the EI pathway could occur, yielding the 4-fluorobenzoyl cation. [M+H]⁺ (m/z 271) → [C₇H₄FO]⁺ (m/z 123) + C₄H₂Cl₂N₂ (2,6-dichloropyrimidine)

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated molecule [M+H]⁺.

Summary of Predicted Fragment Ions

The table below summarizes the key fragment ions predicted to be observed in the mass spectra of this compound.

| m/z (³⁵Cl) | Isotopic Pattern | Proposed Formula | Proposed Origin | Ionization Mode |

| 270 | M, M+2, M+4 (9:6:1) | [C₁₁H₅Cl₂FN₂O]⁺• | Molecular Ion | EI |

| 271 | M, M+2, M+4 (9:6:1) | [C₁₁H₆Cl₂FN₂O]⁺ | Protonated Molecule | ESI |

| 235 | M, M+2 (3:1) | [C₁₁H₅ClFN₂O]⁺ | Loss of Cl• from M⁺• | EI |

| 179 | M, M+2, M+4 (9:6:1) | [C₅HCl₂N₂O]⁺ | Alpha-cleavage of M⁺• | EI |

| 151 | M, M+2, M+4 (9:6:1) | [C₄HCl₂N₂]⁺ | Loss of CO from m/z 179 or loss from [M+H]⁺ | EI / ESI |

| 123 | None | [C₇H₄FO]⁺ | Alpha-cleavage of M⁺• or loss from [M+H]⁺ | EI / ESI |

| 95 | None | [C₆H₄F]⁺ | Loss of CO from m/z 123 | EI |

Experimental Protocols

To validate these predictions, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This protocol is designed for the analysis of the thermally stable title compound using EI.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC System:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Split/splitless injector at 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

-

MS System (EI):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

This protocol is suitable for analyzing the compound and confirming its molecular weight and fragmentation via CID.

-

Sample Preparation: Dissolve 1 mg of the compound in 10 mL of Methanol or Acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase.

-

LC System:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS System (ESI-MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Data Acquisition:

-

MS1 Scan: Scan from m/z 100-500 to identify the [M+H]⁺ ion at m/z 271.

-

MS2 (Product Ion) Scan: Isolate the precursor ion at m/z 271 and fragment using an appropriate collision energy (e.g., 10-40 eV) to generate the product ion spectrum.

-

-

Conclusion

The mass spectrometric fragmentation of this compound is highly predictable and yields structurally significant ions. Under EI, the molecule is expected to fragment primarily via alpha-cleavage at the ketone bridge, producing characteristic ions at m/z 123 (fluorobenzoyl) and m/z 179 (dichloropyrimidinylcarbonyl). Under ESI-MS/MS, the protonated molecule at m/z 271 fragments to produce similar key ions. The distinct isotopic patterns arising from the two chlorine atoms serve as an essential validation tool in spectrum interpretation. The protocols and predictive data provided in this guide offer a robust framework for the confident identification and structural confirmation of this compound in a research or quality control setting.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Pyrimidines

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and drug development.[1][2] Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—underscores its fundamental role in the machinery of life.[1][3] This inherent biological relevance has made pyrimidine and its derivatives "privileged scaffolds" in the design of therapeutic agents.[3] A vast array of clinically approved drugs, targeting conditions from cancer (e.g., 5-Fluorouracil, Imatinib) and viral infections (e.g., Zidovudine) to bacterial infections (e.g., Trimethoprim), feature this versatile heterocycle.[3][4][5][6]

The therapeutic efficacy of pyrimidine-based drugs stems from their ability to mimic endogenous nucleobases, allowing them to interact with a wide range of biological targets such as protein kinases, dihydrofolate reductase, and reverse transcriptase.[7] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling medicinal chemists to optimize potency, selectivity, and drug-like characteristics.

This guide provides an in-depth exploration of the key synthetic strategies for constructing and functionalizing the pyrimidine ring. We will delve into the mechanistic underpinnings of classical methods, detail modern, high-efficiency protocols, and offer practical insights to guide the researcher in selecting the optimal synthetic route for their target molecule.

Part 1: Classical Approaches to Pyrimidine Ring Construction

The foundational methods for pyrimidine synthesis have been refined over a century and remain highly relevant for their robustness and scalability. The most prominent of these is the Principal Synthesis, which involves the condensation of a three-carbon electrophilic unit with a C-N-C nucleophilic unit.

The Pinner Synthesis: A Cornerstone Reaction

First reported by Pinner in 1884, this reaction involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[8][9] This approach is one of the most versatile and widely used methods for creating substituted pyrimidines.[8]

Mechanism and Rationale:

The reaction is typically catalyzed by either acid or base.[9] The mechanism proceeds through an initial condensation of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the remaining carbonyl group. A final dehydration step then yields the aromatic pyrimidine ring.

The choice of catalyst and reaction conditions is critical. Base catalysis (e.g., sodium ethoxide) is often employed to deprotonate the β-dicarbonyl compound, increasing its nucleophilicity. Acid catalysis can be used to activate the carbonyl groups towards nucleophilic attack. The specific substitution pattern on the final pyrimidine is dictated by the choice of the starting materials.

Representative Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol details the synthesis of a simple 2-aminopyrimidine from acetylacetone and guanidine, a common variant of the Pinner synthesis.[10]

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide. Causality: Sodium ethoxide acts as a strong base to deprotonate the acetylacetone and to neutralize the guanidine hydrochloride, liberating the free guanidine base needed for the reaction.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves completely.

-

Addition of Dicarbonyl: Add acetylacetone dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed to completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Treat the resulting residue with cold water to dissolve the inorganic salts (NaCl).

-

The crude product may precipitate. Collect the solid by filtration.

-

If no precipitate forms, neutralize the aqueous solution with HCl, which may induce precipitation.

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-4,6-dimethylpyrimidine.

Expected Outcome: This procedure typically yields the desired product in good to excellent yields (70-90%). The final product can be characterized by NMR spectroscopy and mass spectrometry to confirm its structure.

Part 2: Modern Synthetic Methodologies

While classical methods are reliable, modern organic synthesis has driven the development of more efficient, sustainable, and versatile strategies. These include multicomponent reactions and the late-stage functionalization of pre-formed pyrimidine rings.